molecular formula C17H21BO4 B6341970 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester CAS No. 1402173-04-9

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

Cat. No. B6341970
CAS RN: 1402173-04-9
M. Wt: 300.2 g/mol
InChI Key: SUSXQSDTUNSTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester (5-MPF-2-BAPE) is a synthetic molecule that has recently gained attention in the scientific community due to its potential use in various applications. 5-MPF-2-BAPE is a versatile molecule that can be used as a building block in organic synthesis, a catalyst in asymmetric synthesis, and a ligand in coordination chemistry. It has also been studied for its potential applications in medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is not completely understood. However, it is believed that 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester acts as a chelating agent, forming strong complexes with metal ions. This can be beneficial in some applications, such as in the synthesis of drugs and other compounds. Additionally, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has been shown to interact with proteins and other macromolecules, suggesting that it may have some biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester are not yet fully understood. However, some studies have suggested that it may have some beneficial effects. For example, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has been shown to inhibit the growth of certain types of cancer cells in vitro. Additionally, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has been shown to reduce inflammation in animal models of inflammation. Further research is needed to better understand the biochemical and physiological effects of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester.

Advantages and Limitations for Lab Experiments

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents and temperatures. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester can be difficult to purify, and it is not very soluble in water. Additionally, it is not very stable in acidic or basic solutions.

Future Directions

There are several potential future directions for research on 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester. For example, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to explore its potential applications in medicinal chemistry and biochemistry. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing and purifying 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester.

Synthesis Methods

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester can be synthesized by a process known as the pinacol esterification reaction. This reaction involves the formation of a pinacol ester from an alcohol and an aldehyde or ketone. In the case of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester, the aldehyde used is 2-methoxyphenylformaldehyde (2-MPF). The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically carried out in a solvent such as methanol or ethanol. The reaction is generally carried out at room temperature, but it can be accelerated by heating the reaction mixture.

Scientific Research Applications

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of potential applications in scientific research. It has been studied for its potential use as a building block in organic synthesis, a catalyst in asymmetric synthesis, and a ligand in coordination chemistry. It has also been studied for its potential applications in medicinal chemistry and biochemistry. For example, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has been used to synthesize a variety of compounds with potential therapeutic applications, such as inhibitors of protein kinases and other enzymes. In addition, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs.

properties

IUPAC Name

2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXQSDTUNSTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

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